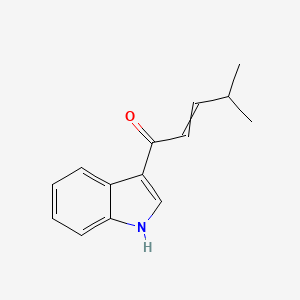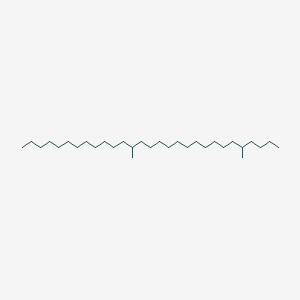
5,17-Dimethylnonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,17-Dimethylnonacosane is a hydrocarbon with the molecular formula C₃₁H₆₄ It is a branched alkane, specifically a dimethyl derivative of nonacosane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,17-Dimethylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are carried out in large reactors under controlled temperatures and pressures to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,17-Dimethylnonacosane can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to convert the alkane into alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium at room temperature.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst at elevated temperatures and pressures.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or with radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
5,17-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: This compound is studied for its role in the cuticular lipids of insects, where it functions as a pheromone or protective barrier.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used in the formulation of lubricants and as a standard in the calibration of analytical instruments.
Mechanism of Action
The mechanism of action of 5,17-Dimethylnonacosane in biological systems involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
- 2,17-Dimethylnonacosane
- 3,11-Dimethylnonacosane
- 5,13-Dimethylnonacosane
Uniqueness
5,17-Dimethylnonacosane is unique due to its specific branching pattern, which can influence its physical and chemical properties. For example, its melting point, boiling point, and solubility can differ significantly from other dimethylnonacosane isomers. This uniqueness makes it valuable in specific applications where these properties are critical.
Properties
CAS No. |
110371-61-4 |
|---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
5,17-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-10-11-12-14-17-21-24-28-31(4)29-25-22-19-16-13-15-18-20-23-27-30(3)26-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI Key |
IJEHERDQWNPYBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


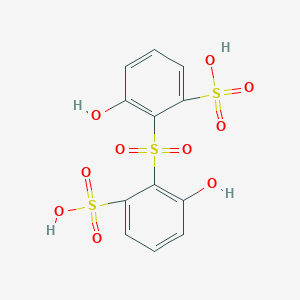
silane](/img/structure/B14306751.png)

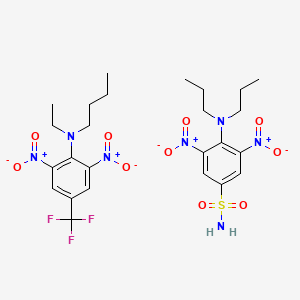
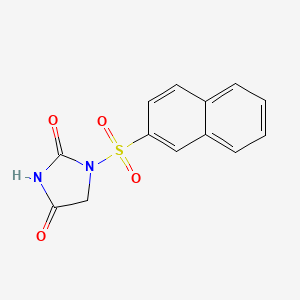

![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)
![4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14306777.png)
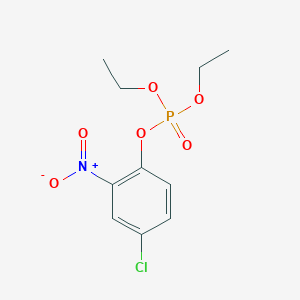
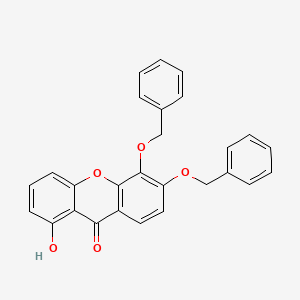
![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)


